

# A Technical Guide to Decanoic Acid-d19 for Analytical Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Decanoic acid-d19

Cat. No.: B1591744

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This guide provides an in-depth overview of **Decanoic acid-d19**, a critical tool in modern analytical chemistry. It covers its chemical properties, commercial availability, and its primary application as an internal standard in quantitative mass spectrometry.

**Decanoic acid-d19** is a deuterated form of decanoic acid (also known as capric acid), a medium-chain saturated fatty acid.[1][2] The "d19" designation signifies that 19 of the hydrogen atoms in the molecule have been replaced with deuterium, a stable, heavy isotope of hydrogen.[1] This isotopic labeling makes it an ideal internal standard for the precise quantification of its unlabeled counterpart, decanoic acid, in complex biological and chemical matrices.[3] Its near-identical chemical and physical properties to the analyte ensure it behaves similarly during sample preparation and analysis, correcting for variability and enhancing the accuracy and precision of results.[4][5]

## Technical Data and Chemical Properties

The fundamental properties of **Decanoic acid-d19** are summarized below. This data is essential for method development, solution preparation, and accurate mass spectrometry analysis.

Property	Value	References
CAS Number	88170-22-3	[1][3][6][7][8][9][10]
Molecular Formula	C <sub>10</sub> HD <sub>19</sub> O <sub>2</sub> or CD <sub>3</sub> (CD <sub>2</sub> ) <sub>8</sub> CO <sub>2</sub> H	[3][6][7][8][10]
Molecular Weight	~191.4 g/mol	[3][6][8][10]
Isotopic Purity	≥98 atom % D; ≥99% deuterated forms	[3][6]
Physical Form	Solid, solid-liquid mixture, or oil	[3][6][10]
Melting Point	30-32 °C (lit.)	[6]
Boiling Point	268-270 °C (lit.)	[6]
Storage Temperature	Room temperature or -20°C	[8][10]

## Commercial Suppliers

**Decanoic acid-d19** is available from several reputable suppliers of stable isotopes and chemical standards. Researchers can procure this compound from the following vendors, among others:

- Sigma-Aldrich (Merck)[6]
- Cayman Chemical[3]
- Cambridge Isotope Laboratories, Inc. (CIL)[7][11]
- LGC Standards[9][12]
- MedChemExpress[13]
- GlpBio[10]
- Tebubio[2]
- CymitQuimica[1]

# Application in Quantitative Analysis: Experimental Protocol

**Decanoic acid-d19** is primarily used as a stable isotope-labeled internal standard (SIL-IS) for quantification by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).<sup>[3]</sup> The use of a SIL-IS is considered the gold standard in quantitative bioanalysis as it effectively corrects for sample loss during extraction and variability in instrument response, such as ion suppression.<sup>[4][5]</sup>

The following is a representative protocol for the quantification of endogenous decanoic acid in a biological matrix (e.g., plasma) using **Decanoic acid-d19** as an internal standard.

## 1. Preparation of Standards and Solutions

- **Analyte Stock Solution (1 mg/mL):** Accurately weigh and dissolve unlabeled decanoic acid in a suitable organic solvent (e.g., methanol or ethanol).
- **Internal Standard (IS) Stock Solution (1 mg/mL):** Prepare a stock solution of **Decanoic acid-d19** in the same solvent.<sup>[14]</sup>
- **Calibration Standards:** Perform serial dilutions of the analyte stock solution to create a series of calibration standards at concentrations spanning the expected range of the samples (e.g., 1 ng/mL to 1000 ng/mL).
- **Internal Standard Working Solution (e.g., 50 ng/mL):** Dilute the IS stock solution to a fixed concentration that will be added to all samples, calibrators, and quality controls.<sup>[14]</sup>

## 2. Sample Preparation (Protein Precipitation & Extraction)

- Pipette 100  $\mu$ L of the biological sample (plasma, serum, etc.), calibration standard, or quality control into a microcentrifuge tube.
- Add 20  $\mu$ L of the Internal Standard Working Solution to each tube and vortex briefly. This "spiking" step is critical and should be done at the earliest point to ensure the IS tracks the analyte through the entire process.<sup>[14]</sup>
- Add 400  $\mu$ L of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

- Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.[\[14\]](#)
- Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS analysis.[\[14\]](#)

### 3. LC-MS/MS Analysis

- Instrumentation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).[\[14\]](#)[\[15\]](#)
- Chromatographic Column: A C18 reverse-phase column is typically suitable for fatty acid analysis.[\[14\]](#)
- Mobile Phase: A gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) is common.[\[14\]](#)
- Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
  - Analyte Transition: Set a specific precursor-to-product ion transition for unlabeled decanoic acid.
  - IS Transition: Set a specific precursor-to-product ion transition for **Decanoic acid-d19**.
- Data Acquisition: Inject the reconstituted samples and acquire data. The analyte and the internal standard should ideally co-elute.[\[4\]](#)

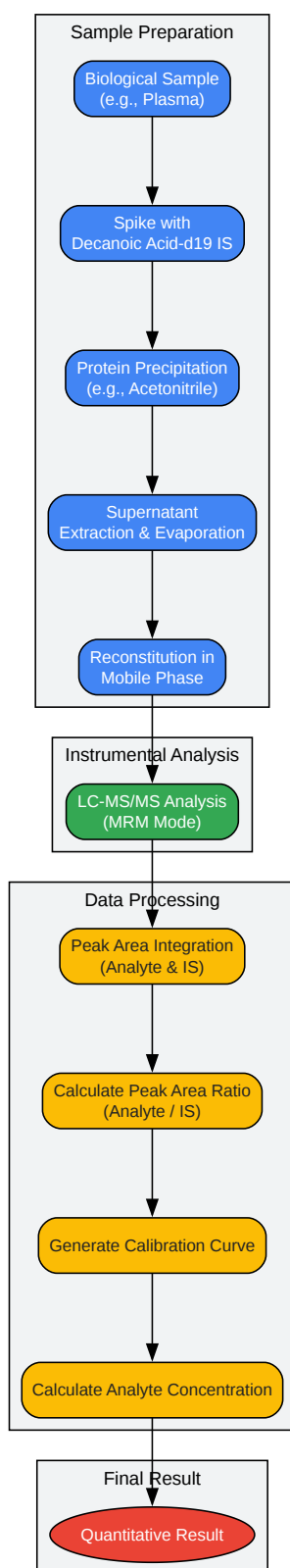
### 4. Quantification

- Integrate the peak areas for both the analyte and the internal standard for all samples, calibrators, and controls.

- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Use the linear regression equation from the calibration curve to determine the concentration of decanoic acid in the unknown samples based on their measured peak area ratios.

## Workflow Visualization

The logical workflow for using **Decanoic acid-d19** as an internal standard in a typical quantitative bioanalytical method is depicted below.



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Caption: Workflow for quantification using a deuterated internal standard.

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